molecular formula C12H24ClN3O3 B1453990 Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride CAS No. 1170957-61-5

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride

Cat. No. B1453990
M. Wt: 293.79 g/mol
InChI Key: HAZGOPHPXGZHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1170957-61-5 . It has a molecular weight of 293.79 and its IUPAC name is ethyl 4-[(4-aminobutanoyl)amino]-1-piperidinecarboxylate hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23N3O3.ClH/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13;/h10H,2-9,13H2,1H3,(H,14,16);1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.79 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

One study outlines the synthesis routes of vandetanib, a therapeutic agent, demonstrating the importance of similar compounds in the development of pharmaceuticals. The study discusses various synthetic routes analyzed to find suitable industrial production methods, showing the commercial value and higher yield possibilities of such compounds in manufacturing scales (Mi, 2015).

Another study examines the synthesis and evaluation of ligands for D2-like receptors, highlighting arylcycloalkylamines and their arylalkyl substituents as pharmacophoric groups in several antipsychotic agents. This research indicates the potential of compounds with similar structures to Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride in contributing to the potency and selectivity of binding affinity at D2-like receptors (Sikazwe et al., 2009).

Chemical Recycling and Environmental Applications

A comprehensive study on the chemical recycling of poly(ethylene terephthalate) (PET) illustrates the broader chemical recycling and environmental sustainability applications of compounds with similar functionalities. The research discusses hydrolysis and glycolysis techniques to recover and repurpose PET, underscoring the role of chemical recycling in conserving raw petrochemical products and energy (Karayannidis & Achilias, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

ethyl 4-(4-aminobutanoylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3.ClH/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13;/h10H,2-9,13H2,1H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZGOPHPXGZHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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